molecular formula C51H67N9O6 B612466 K-(D-1-Nal)-FwLL-NH2 CAS No. 1394288-22-2

K-(D-1-Nal)-FwLL-NH2

Cat. No.: B612466
CAS No.: 1394288-22-2
M. Wt: 902.13
InChI Key: NCMQVOQOKBIHPA-MHRDGXECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-(D-1-Nal)-FwLL-NH2 is a synthetic peptide compound known for its role as an inverse agonist of the growth hormone secretagogue receptor (GHSR). This compound is particularly significant in the study of ghrelin signaling, which is involved in various physiological processes including appetite regulation, energy balance, and growth hormone release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-(D-1-Nal)-FwLL-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed to protect the amino groups during the synthesis . The peptide chain is elongated step-by-step, with each cycle involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound involves automated peptide synthesizers that can handle multiple sequences simultaneously. These synthesizers use both Fmoc and Boc (tert-butyloxycarbonyl) chemistries to achieve high yields and purity levels. The peptides are then purified and characterized using techniques such as mass spectrometry and HPLC .

Chemical Reactions Analysis

Types of Reactions

K-(D-1-Nal)-FwLL-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution reactions can yield analogs with different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and high affinity for the GHSR. It has been shown to be less potent than some other GHSR inverse agonists, but it remains a valuable tool in research due to its distinct properties and effects on ghrelin signaling .

Biological Activity

K-(D-1-Nal)-FwLL-NH2 is a synthetic peptide that acts as a potent inverse agonist of the ghrelin receptor (GHSR). This compound has garnered attention in the field of metabolic research due to its potential applications in managing obesity and related metabolic disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound exhibits high affinity for GHSR, with binding affinity values (Ki) reported at 4.9 nM in COS7 cells and 31 nM in HEK293T cells . The compound functions primarily as an inverse agonist, which means it not only blocks the receptor but also decreases its basal activity. This characteristic is crucial for its role in modulating food intake and energy balance.

Table 1: Binding Affinity and Pharmacological Activity

Ligand Ki (nM) IP Emax (%) EC50 (nM)
This compound4.9 (COS7)6512
SPA (reference ligand)6678-

The primary mechanism through which this compound exerts its effects involves the modulation of ghrelin-induced signaling pathways. Ghrelin, a hormone that stimulates appetite, binds to GHSR to promote food intake. This compound inhibits this action by binding to the receptor and preventing ghrelin from exerting its orexigenic effects.

Case Study: Impact on Food Intake

In a study involving fasted mice, administration of this compound resulted in a significant reduction in food intake during the early dark-phase period compared to control groups . The compound was administered intracerebroventricularly (ICV) at a dose of 1 nmol/mouse every 8 hours during fasting, demonstrating its efficacy in reducing hyperphagia induced by fasting.

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its effects on metabolic processes:

  • Reduction in Hyperphagia : In wild-type mice, this compound significantly decreased fasting-induced hyperphagia, indicating its potential as a therapeutic agent for obesity management .
  • Inverse Agonist Activity : The compound was shown to reduce basal levels of inositol phosphate production in GHSR-expressing cells, further confirming its role as an inverse agonist .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQVOQOKBIHPA-MHRDGXECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H67N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.